molecular formula C12H14BrN B8205842 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8205842
M. Wt: 252.15 g/mol
InChI Key: MGOBNRYFVLCUKO-UHFFFAOYSA-N
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Description

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is a bicyclic aromatic amine derivative featuring a bromine atom at position 7 and a cyclopropyl substituent at position 3. Applications may include targeting the NLRP3 inflammasome, as seen in structurally related sulfonylurea derivatives .

Properties

IUPAC Name

7-bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOBNRYFVLCUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound Br (C7), cyclopropyl (C5) C₁₂H₁₄BrN ~252.7 Hypothesized enhanced binding affinity due to bromine’s bulk and electronegativity. Requires storage at 2–8°C (inferred from analogs) .
7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine Cl (C7), cyclopropyl (C5) C₁₂H₁₄ClN 208.3 Synthesized via Suzuki-Miyaura coupling (28% yield). LCMS: m/z 208.3 [M+H]⁺. Used in NLRP3 inhibitor intermediates .
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine Br (C5), F (C7) C₉H₉BrFN 230.08 Lower molecular weight, fluorination may improve metabolic stability. Storage: 2–8°C .
5-Cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine F (C7), cyclopropyl (C5) C₁₂H₁₄FN 191.24 Reduced steric hindrance vs. bromine. Potential for enhanced solubility .
7-Bromo-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine Br (C7), methyl (C1, C3) C₁₂H₁₆BrN 254.17 Methyl groups increase hydrophobicity. No bioactivity data reported .

Key Observations:

Halogen Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher molecular weight (~252.7 vs. 208.3) may enhance van der Waals interactions in target binding compared to chlorine. However, chlorine analogs exhibit higher synthetic yields (28% ), possibly due to milder reaction conditions.
  • Fluorine Substitution : Fluorinated analogs (e.g., 5-Bromo-7-fluoro-) show reduced molecular weight and increased electronegativity, which could improve membrane permeability and metabolic stability.

Cyclopropyl vs. Methyl Groups: The cyclopropyl group in 7-Bromo-5-cyclopropyl-... In contrast, methyl groups (e.g., 7-Bromo-1,1,3-trimethyl-) increase steric bulk, possibly reducing solubility.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is a common method for introducing cyclopropyl groups , but brominated precursors may require harsher conditions or alternative catalysts compared to chloro/iodo analogs.

Biological Relevance: While direct data for 7-Bromo-5-cyclopropyl-... Fluorinated and chlorinated analogs are prioritized in drug discovery for balancing potency and pharmacokinetics .

Biological Activity

7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is a synthetic compound with a molecular formula of C12_{12}H14_{14}BrN and a molecular weight of 252.15 g/mol. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2676863-73-1
  • Molecular Structure :
    SMILES C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br\text{SMILES }C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound has potent antibacterial and antifungal activities, comparable to established antibiotics .

Cytotoxicity

In addition to its antimicrobial effects, the compound has shown cytotoxic activity against several cancer cell lines. For example, it demonstrated selective cytotoxicity towards A549 (human lung adenocarcinoma) with an IC50_{50} value of less than 10 µM, indicating its potential as an anticancer agent .

Cell Line IC50_{50} (µM)
A549<10
A3755.7

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with specific cellular pathways involved in microbial growth and cancer cell proliferation.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited excellent antibacterial activity compared to standard antibiotics like ampicillin .
  • Cytotoxicity Assessment : The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay method. The results showed significant inhibition of cell viability in a dose-dependent manner .

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